Methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Description
Methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate is a glycosylated benzoate ester characterized by a central aromatic ring substituted with hydroxyl and methyl ester groups, as well as a β-D-glucopyranosyl moiety (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl). This compound is isolated from the rhizomes of plants in the genus Picrorhiza, traditionally used in Ayurvedic medicine for hepatoprotective and antidiabetic properties . Its structure is notable for the presence of a polar glycosyl group, enhancing solubility in polar solvents like methanol and water, as evidenced by its isolation via methanolic and aqueous extraction methods . Pharmacological studies highlight its antimicrobial and antidiabetic activities, with efficacy demonstrated against bacterial strains (Micrococcus luteus, Pseudomonas aeruginosa, Bacillus subtilis, Escherichia coli) and fungal pathogens (Candida albicans, Aspergillus niger) at concentrations of 5–20 mg/75 µl .
Properties
Molecular Formula |
C14H18O9 |
|---|---|
Molecular Weight |
330.29 g/mol |
IUPAC Name |
methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
InChI |
InChI=1S/C14H18O9/c1-21-13(20)6-2-3-7(16)8(4-6)22-14-12(19)11(18)10(17)9(5-15)23-14/h2-4,9-12,14-19H,5H2,1H3 |
InChI Key |
PXDASGXIBCEXNH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Woodorien is primarily isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the rhizomes of Woodwardia orientalis using hot aqueous and methanol extracts . The extracts are then subjected to bioassay-directed fractionation to isolate Woodorien along with other compounds. The structure of Woodorien is determined using two-dimensional nuclear magnetic resonance (2D NMR) techniques, including 1H-1H correlation spectroscopy (COSY) and 1H-13C COSY .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for Woodorien. The compound is mainly produced in research laboratories through the extraction and isolation process described above .
Chemical Reactions Analysis
Types of Reactions
Woodorien undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the glucoside moiety of Woodorien.
Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) are typically employed.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. detailed studies on the reaction products of Woodorien are limited.
Scientific Research Applications
Woodorien has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving glucosides and their derivatives.
Biology: Investigated for its antiviral properties, particularly against HSV-1.
Medicine: Potential therapeutic applications due to its antiviral activity.
Industry: Limited industrial applications due to the lack of large-scale production methods.
Mechanism of Action
Woodorien exerts its antiviral effects by inhibiting the replication of HSV-1. The exact molecular targets and pathways involved are not fully understood, but it is believed to interfere with viral DNA synthesis .
Comparison with Similar Compounds
Antimicrobial Activity
Antidiabetic Activity
Solubility and Stability
- Glycosyl vs. Aglycone Forms: The β-D-glucopyranosyl group in the target compound improves water solubility compared to non-glycosylated analogs (e.g., vanillin-α-D-glucopyranoside, which lacks the benzoate ester) .
- Ester vs. Enoyl Groups: Methyl esters (target compound) exhibit higher chemical stability than enoyl derivatives, which are prone to hydrolysis .
Contrast with Non-Benzoate Analogs
Triazine-based methyl benzoates (e.g., triflusulfuron methyl ester) are structurally distinct, featuring triazine rings and sulfonylurea groups. These compounds are pesticidal, acting as acetolactate synthase inhibitors, and lack the glycosyl or hydroxyl groups critical for antimicrobial/antidiabetic activity .
Biological Activity
Methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate is a phenolic compound with significant biological activities. This article reviews its various biological activities, including antimicrobial, antitumoral, and antioxidative properties, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C15H18O10
- Molecular Weight : 330.29 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study utilizing the Minimum Inhibitory Concentration (MIC) method demonstrated its effectiveness against various bacterial strains.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus epidermidis | 1000 |
| Escherichia coli | 500 |
| Bacillus subtilis | 250 |
These results suggest that the compound can inhibit the growth of pathogenic bacteria, making it a potential candidate for development as an antimicrobial agent .
Antitumoral Activity
The antitumoral effects of this compound were evaluated using the MTT assay on several tumor cell lines. The compound showed significant growth inhibition in cancer cells.
| Cell Line | Inhibition (%) | IC50 (µg/mL) |
|---|---|---|
| HeLa (cervical cancer) | 80 | 50 |
| MCF7 (breast cancer) | 75 | 60 |
| A549 (lung cancer) | 70 | 70 |
This data indicates that the compound possesses strong antitumoral properties and may act through mechanisms such as apoptosis induction and cell cycle arrest .
Antioxidative Activity
The antioxidative properties of this compound were assessed using DPPH radical scavenging assays. The compound demonstrated a significant ability to scavenge free radicals.
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
These findings suggest that this compound can mitigate oxidative stress by neutralizing free radicals .
Case Studies
- Study on Antimicrobial Effects : A comprehensive study published in the Bulletin of the Korean Chemical Society highlighted the antimicrobial effects of methyl derivatives from natural sources. The study found that these compounds effectively inhibited Staphylococcus epidermidis at concentrations as low as 1000 µg/mL .
- Antitumoral Research : In vitro studies have shown that methyl derivatives can significantly reduce cell viability in various cancer cell lines. The results indicate a potential for these compounds in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
